![molecular formula C19H23N3O B2928773 6-phenyl-2-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-2-azaspiro[3.3]heptane CAS No. 2380071-29-2](/img/structure/B2928773.png)
6-phenyl-2-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-2-azaspiro[3.3]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-phenyl-2-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-2-azaspiro[3.3]heptane is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique combination of a pyrazole ring and a spirocyclic heptane framework, making it an interesting subject for research in organic chemistry and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenyl-2-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-2-azaspiro[3.3]heptane typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing high yields (78-92%) under mild conditions . The reaction is characterized by its simplicity, metal-free catalysis, and the absence of acid or base catalysts.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as solvent-free conditions and the use of recyclable catalysts, are likely to be applied to scale up the synthesis process.
化学反応の分析
Types of Reactions
6-phenyl-2-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
6-phenyl-2-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-2-azaspiro[3.3]heptane has several applications in scientific research:
Chemistry: It serves as a versatile scaffold for the synthesis of more complex heterocyclic systems.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
作用機序
The mechanism of action of 6-phenyl-2-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The pyrazole ring is known to exhibit tautomerism, which can influence its reactivity and biological activity . The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
1,3,5-trisubstituted-1H-pyrazoles: These compounds share the pyrazole ring structure and exhibit similar reactivity and applications.
3(5)-aminopyrazoles: These are precursors in the synthesis of condensed heterocyclic systems and have similar structural features.
Uniqueness
6-phenyl-2-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)-2-azaspiro[3.3]heptane is unique due to its spirocyclic heptane framework, which is not commonly found in other pyrazole derivatives. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
特性
IUPAC Name |
(6-phenyl-2-azaspiro[3.3]heptan-2-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-13-17(14(2)21(3)20-13)18(23)22-11-19(12-22)9-16(10-19)15-7-5-4-6-8-15/h4-8,16H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBPSUVPZYNERY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CC3(C2)CC(C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
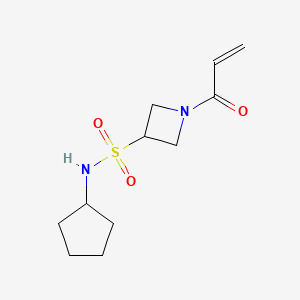
![Methyl (E)-4-[benzyl-[(3-hydroxyoxolan-3-yl)methyl]amino]-4-oxobut-2-enoate](/img/structure/B2928693.png)
![N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-ethylethanediamide](/img/structure/B2928694.png)
![3-[(4-Methoxybutyl)(methyl)amino]propanoic acid hydrochloride](/img/structure/B2928695.png)
![N-(1-cyanoethyl)-1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2928696.png)
![4-({[(tert-butoxy)carbonyl]amino}methyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,1'-cyclobutane]-1-carboxylic acid](/img/structure/B2928697.png)
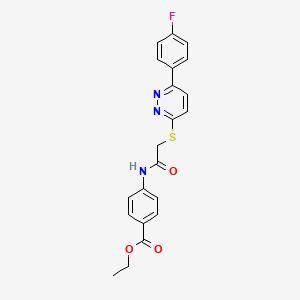
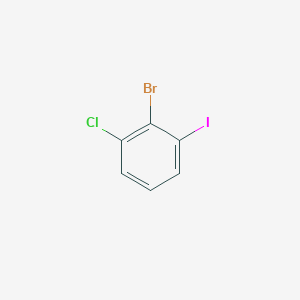
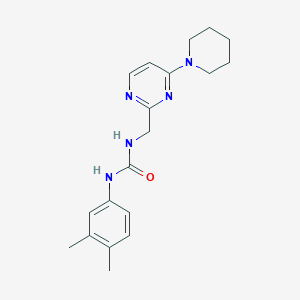
![N-[4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl]acetamide](/img/structure/B2928705.png)
![2-methoxy-3-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]pyridine](/img/structure/B2928706.png)
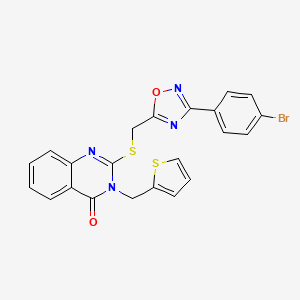
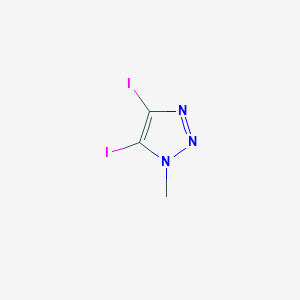
![N-cyclopropyl-3-[4-(prop-2-enoyl)piperazin-1-yl]propanamide](/img/structure/B2928710.png)
